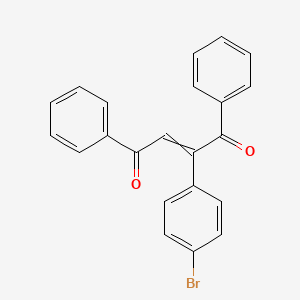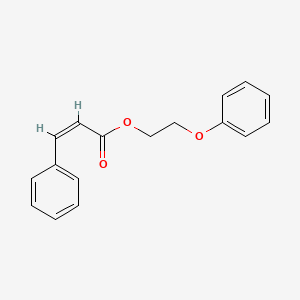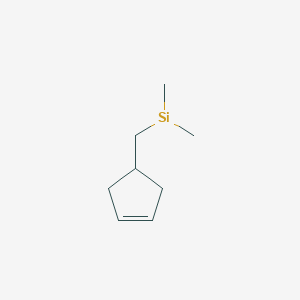![molecular formula C22H17N3O B14391453 3-[(E)-N-anilino-C-phenylcarbonimidoyl]-1H-quinolin-2-one](/img/structure/B14391453.png)
3-[(E)-N-anilino-C-phenylcarbonimidoyl]-1H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(E)-N-anilino-C-phenylcarbonimidoyl]-1H-quinolin-2-one is a complex organic compound that belongs to the class of quinolinones Quinolinones are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(E)-N-anilino-C-phenylcarbonimidoyl]-1H-quinolin-2-one typically involves multi-step organic reactions. One common method includes the condensation of aniline with benzaldehyde to form N-anilino-C-phenylcarbonimidoyl, followed by cyclization with 2-aminobenzophenone under acidic conditions to yield the quinolinone structure.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinolinone compounds.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the quinolinone ring can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various quinolinone derivatives with different functional groups, which can exhibit unique biological activities.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential as an anticancer, antibacterial, and antiviral agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-[(E)-N-anilino-C-phenylcarbonimidoyl]-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties.
Comparación Con Compuestos Similares
Quinolin-2-one: A simpler analog with similar core structure but lacking the anilino and phenylcarbonimidoyl groups.
N-anilinoquinolinone: Similar structure but without the phenylcarbonimidoyl group.
Uniqueness: 3-[(E)-N-anilino-C-phenylcarbonimidoyl]-1H-quinolin-2-one is unique due to the presence of both anilino and phenylcarbonimidoyl groups, which contribute to its distinct chemical properties and biological activities. These functional groups enhance its ability to interact with various biological targets, making it a compound of interest in medicinal chemistry.
Propiedades
Fórmula molecular |
C22H17N3O |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
3-[(E)-N-anilino-C-phenylcarbonimidoyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C22H17N3O/c26-22-19(15-17-11-7-8-14-20(17)23-22)21(16-9-3-1-4-10-16)25-24-18-12-5-2-6-13-18/h1-15,24H,(H,23,26)/b25-21+ |
Clave InChI |
OFACNKIMPVIKAR-NJNXFGOHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2)/C3=CC4=CC=CC=C4NC3=O |
SMILES canónico |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C3=CC4=CC=CC=C4NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


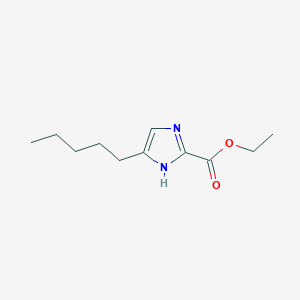
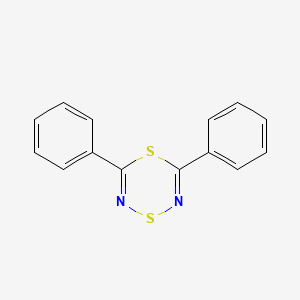
![Ethyl 2-cyano-3-[(furan-2-yl)oxy]prop-2-enoate](/img/structure/B14391375.png)
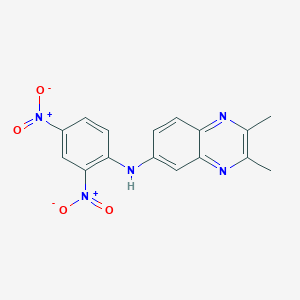
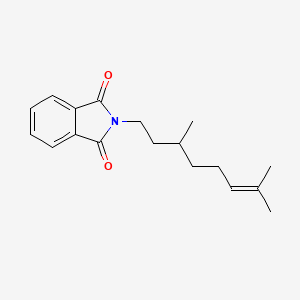
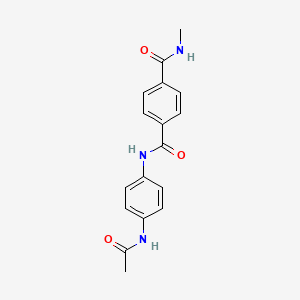
![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-bromophenyl)thiourea](/img/structure/B14391396.png)
![6-[(Pyridin-3-yl)methyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14391403.png)
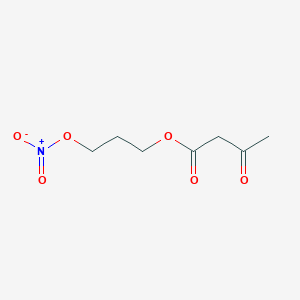
![Methyl 4-[2-(acetyloxy)ethoxy]benzoate](/img/structure/B14391409.png)

